2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine
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Overview
Description
2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine is a compound that features a trifluoromethyl group and a pyrrolidine ring attached to a pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with pyrrolidine under specific conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrrolidine ring contribute to its unique binding properties and biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine
- 2-chloro-3-(trifluoromethyl)pyridine
Uniqueness
2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl group and the pyrrolidine ring, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H10ClF3N2 |
---|---|
Molecular Weight |
250.65 g/mol |
IUPAC Name |
2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10ClF3N2/c11-9-6(7-2-1-5-15-7)3-4-8(16-9)10(12,13)14/h3-4,7,15H,1-2,5H2/t7-/m1/s1 |
InChI Key |
MPXLNUIBDABFQX-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(N=C(C=C2)C(F)(F)F)Cl |
Canonical SMILES |
C1CC(NC1)C2=C(N=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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